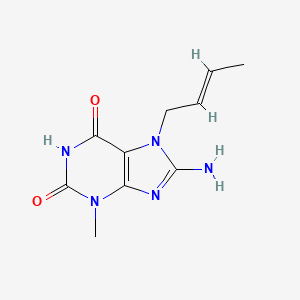

(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-amino-7-but-2-enyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h3-4H,5H2,1-2H3,(H2,11,12)(H,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLJRBWKPRBBGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCN1C2=C(N=C1N)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388139 | |

| Record name | AC1MGS06 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303973-87-7 | |

| Record name | AC1MGS06 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as a purine derivative, has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

The compound can be described by the following chemical structure:

- Molecular Formula : C₁₁H₁₃N₅O₂

- Molecular Weight : 247.26 g/mol

- CAS Number : 2468656-63-3

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in purine metabolism, which can lead to altered cellular signaling pathways.

- Antiproliferative Effects : Studies have indicated that it exhibits cytostatic properties against certain cancer cell lines by modulating cell cycle progression and inducing apoptosis.

- Kinase Inhibition : It has demonstrated potential in inhibiting kinases that are crucial for cancer cell survival and proliferation.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study published in Molecular Pharmacology evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in MLLr leukemia cells by inhibiting DOT1L enzymatic activity. This inhibition led to decreased H3K79 methylation levels, which are associated with poor prognosis in leukemia patients. The compound was effective at nanomolar concentrations, highlighting its potential as a therapeutic agent for leukemia treatment .

Case Study 2: Kinase Targeting

Research conducted on the compound's ability to inhibit specific kinases revealed that it effectively targeted the EPH family of receptor kinases. This family of proteins is often overexpressed in several cancers, making them viable targets for therapeutic intervention. The study demonstrated that the compound could reduce kinase activity significantly, leading to impaired tumor growth in xenograft models .

Table 2: Case Study Findings

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibit anticancer properties. The compound's structural features allow it to interact with biological targets involved in cancer progression. For instance, studies have shown that purine derivatives can inhibit specific kinases that play a crucial role in cancer cell proliferation and survival .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as adenosine deaminase and xanthine oxidase. These enzymes are involved in purine metabolism and inflammatory responses. Inhibition of these enzymes can lead to therapeutic effects in conditions like gout and inflammatory diseases .

Biochemical Applications

Nucleotide Synthesis

this compound can serve as a precursor in the synthesis of modified nucleotides. These nucleotides can be utilized in various biochemical assays and research applications, particularly in studying nucleic acid interactions and modifications .

Antiviral Properties

Some studies suggest that purine derivatives have antiviral activities against viruses such as HIV and hepatitis C. The mechanism often involves interference with viral replication processes. Further research is needed to establish the efficacy of this compound specifically against these viruses .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a related purine derivative exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized several derivatives of this compound and evaluated their inhibitory effects on adenosine deaminase. The most potent derivative showed an IC50 value significantly lower than existing inhibitors, suggesting enhanced efficacy for therapeutic applications in treating conditions associated with elevated adenosine levels .

Data Tables

Comparison with Similar Compounds

Substituent Variations at Position 7 and 8

The table below highlights key structural and functional differences:

Key Structural Impacts on Function

- Alkene vs. Alkyne at Position 7 : The E-alkene in the target compound introduces rigidity and stereochemical specificity, whereas alkynes (e.g., in linagliptin intermediates) increase synthetic versatility for cross-coupling reactions .

- Amino vs. Bromo at Position 8: The –NH₂ group in the target compound may engage in hydrogen bonding (e.g., with serotonin receptors), while bromine in analogs facilitates substitution reactions during drug synthesis .

- Lipophilicity : Bulky lipophilic groups (e.g., piperidine, aryloxy) at position 8 enhance affinity for serotonin receptors (5-HT1A, 5-HT7) , whereas smaller groups like –NH₂ may reduce binding potency but improve solubility.

Spectral Signatures

- 1H NMR :

- IR: Amino group (–NH₂) stretching at ~3300–3500 cm⁻¹, absent in brominated analogs .

Preparation Methods

General Synthetic Strategy

The synthesis of purine-2,6-dione derivatives with substituted but-2-en-1-yl or but-2-ynyl side chains typically involves:

- Alkylation of 3-methylxanthine or related purine precursors with halogenated alkynyl or alkenyl reagents.

- Halogenation or substitution at the 8-position of the purine ring.

- Nucleophilic substitution to introduce amino or other functional groups at the 8-position or on the side chain.

- Purification through crystallization or filtration to achieve high purity.

Alkylation of 3-Methylxanthine Derivatives

A key step involves alkylation of 8-bromo-3-methylxanthine or 3-methyl-3,7-dihydro-1H-purine-2,6-dione with halogenated but-2-ynyl or but-2-enyl reagents under basic conditions.

| Parameter | Details |

|---|---|

| Starting materials | 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione; 1-bromo-2-butyne or 1-bromo-2-butene |

| Base | Potassium carbonate or sodium carbonate |

| Solvent | N,N-dimethylformamide (DMF), acetone, or N-methyl-2-pyrrolidone (NMP) |

| Temperature | 40–105 °C (typical range depending on solvent) |

| Reaction time | 3–10 hours |

| Yield | 75–98% |

| Purification | Cooling, filtration, washing with methanol or toluene, recrystallization |

Example:

In acetone at 40 °C, 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione (10 mmol) was reacted with 1-bromo-2-butyne (12 mmol) and sodium carbonate (15 mmol) for 4 hours. After cooling, filtration, and washing, the crude product was obtained with 98% yield and 99.9% purity.

Halogenation and Substitution Reactions

Following alkylation, halogenation at the 8-position or substitution with amino groups can be performed to introduce the 8-amino functionality.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Chlorination | N-chlorosuccinimide (NCS) | DMF or NMP, room temp to 80 °C | ~83% | Enables subsequent substitution |

| Amination | Amino-piperidine derivatives | Suitable base, solvent like NMP | High yield | In situ process reduces steps |

A patented process describes an in situ synthesis of 1H-purine-2,6-dione derivatives with 8-amino substituents using catalysts to accelerate the reaction and improve yield and purity. This process avoids multistep synthesis, reducing reaction time and increasing commercial viability.

Use of Catalysts and Bases

Solvent Effects

Purification Techniques

Summary Table of Representative Preparation Conditions

Research Findings and Improvements

- The in situ processes reduce the number of synthetic steps, improving overall yield and purity while minimizing reaction time and hazardous intermediates.

- Use of phase transfer catalysts and optimized solvent mixtures enhances reaction efficiency and product isolation.

- High purity (>99%) and yields up to 98% have been consistently reported, demonstrating reproducibility and scalability.

Q & A

Q. What are the standard synthetic routes for (E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione?

The compound is synthesized via multi-step reactions, including cyclization and condensation. For example, in the industrial synthesis of Linagliptin, a related intermediate is produced by reacting 8-bromo-7-(but-2-yn-1-yl)-3-methylpurine-2,6-dione with sodium carbonate and other reagents under controlled conditions . Key steps include halogen displacement (e.g., bromine substitution) and alkylation, with yields optimized through solvent selection (e.g., THF or DMF) and temperature modulation (e.g., 100°C for nucleophilic substitutions) .

Q. Which spectroscopic and chromatographic methods are employed for structural characterization?

Characterization typically involves:

- FTIR : Peaks at ~1697 cm⁻¹ (C=O stretching) and ~3344 cm⁻¹ (N-H stretching) confirm carbonyl and amine functional groups .

- NMR : ¹H NMR signals for methyl groups (δ ~3.3–3.9 ppm) and alkene protons (δ ~5.3–5.7 ppm) validate substituent positions .

- Mass spectrometry : Molecular ion peaks (e.g., m/z = 297.11 [M+H]⁺) and fragmentation patterns confirm the molecular formula .

- TLC : Retention factors (e.g., Rf = 0.5 in specific solvent systems) monitor reaction progress .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

Yield optimization involves:

- Catalyst screening : Bases like K₂CO₃ or diisopropylethylamine enhance alkylation efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for halogen displacement .

- Temperature control : Maintaining 100°C during nucleophilic substitutions minimizes side reactions .

- Purification techniques : Silica gel chromatography (PE:EA = 2:1) or recrystallization (EtOH:MeOH mixtures) isolates high-purity products .

Q. What analytical strategies address process-related impurities in pharmaceutical applications?

Impurity profiling includes:

- HPLC-MS : Detects byproducts like unreacted intermediates (e.g., 8-bromo derivatives) .

- Kinetic studies : Monitoring reaction timelines minimizes over-alkylation or hydrolysis byproducts .

- Degradation testing : Accelerated stability studies (e.g., pH, thermal stress) identify susceptible functional groups (e.g., amine or alkene moieties) .

Q. How do structural modifications influence biological activity in drug design?

Structure-activity relationship (SAR) studies reveal:

- Alkyl chain variations : Substituting the but-2-en-1-yl group with bulkier alkenes alters binding to enzymatic targets (e.g., DPP-4 in Linagliptin) .

- Halogen replacement : Bromine-to-chlorine substitutions modulate electronic effects, impacting receptor affinity .

- Stereochemical control : The (E)-configuration of the alkene group is critical for maintaining conformational stability in target interactions .

Methodological Considerations

- Stereochemical analysis : X-ray crystallography or NOESY NMR confirms the (E)-configuration of the alkene substituent, ensuring proper spatial orientation for drug-receptor binding .

- Scalability challenges : Transitioning from lab-scale (mg) to industrial (kg) synthesis requires addressing exothermic reactions and solvent recovery .

- Comparative studies : Benchmarking against analogs (e.g., 8-chloro or 8-nitro derivatives) identifies optimal substituents for therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.